molecular formula C11H10F3N3 B6270313 4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 1152653-71-8

4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B6270313
CAS No.: 1152653-71-8
M. Wt: 241.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. One common method starts with ethyl acetoacetate and oxamic acid thiohydrazide as model substrates, using an equimolar amount of iodine in the presence of p-toluenesulfonic acid as an additive . This reaction affords the pyrazole derivative in good yield.

Industrial Production Methods

Industrial production methods for pyrazoles often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of green chemistry principles such as solvent-free reactions, green solvents, and heterogeneous catalysts to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Scientific Research Applications

4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct biological activities and chemical reactivity. The trifluoromethyl group enhances the compound’s metabolic stability and biological activity, making it a valuable scaffold in drug discovery .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves the reaction of 4-methyl-1-phenyl-1H-pyrazol-5-amine with trifluoroacetic anhydride followed by reduction with sodium borohydride.", "Starting Materials": [ "4-methyl-1-phenyl-1H-pyrazol-5-amine", "trifluoroacetic anhydride", "sodium borohydride", "methanol", "chloroform" ], "Reaction": [ "To a solution of 4-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 g, 6.2 mmol) in chloroform (20 mL) was added trifluoroacetic anhydride (1.5 mL, 9.3 mmol) dropwise at 0°C.", "The reaction mixture was stirred at room temperature for 2 h and then quenched with water (20 mL).", "The organic layer was separated and washed with water (2 × 20 mL) and dried over anhydrous sodium sulfate.", "The solvent was removed under reduced pressure to give a yellow solid, which was dissolved in methanol (20 mL).", "To this solution was added sodium borohydride (0.5 g, 13.2 mmol) in small portions at 0°C.", "The reaction mixture was stirred at room temperature for 2 h and then quenched with water (20 mL).", "The organic layer was separated and washed with water (2 × 20 mL) and dried over anhydrous sodium sulfate.", "The solvent was removed under reduced pressure to give a white solid, which was purified by recrystallization from methanol to afford 4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as a white solid (0.8 g, 70%)." ] }

CAS No.

1152653-71-8

Molecular Formula

C11H10F3N3

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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